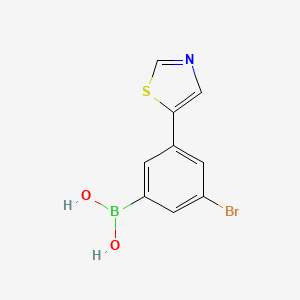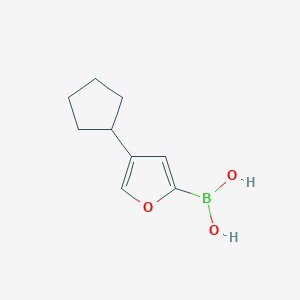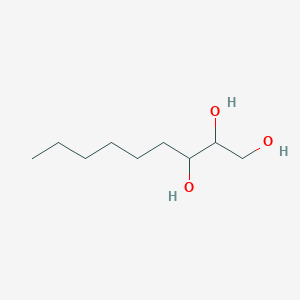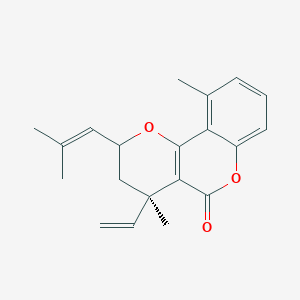![molecular formula C31H25F6N3S2 B14084060 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea](/img/structure/B14084060.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea is a compound known for its significant role in the field of organocatalysis. This compound, often referred to in scientific literature as Schreiner’s thiourea, is widely recognized for its ability to activate substrates and stabilize partially developing negative charges through explicit double hydrogen bonding .
Méthodes De Préparation
. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, often facilitated by its thiourea moiety.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but often involve modifications to the thiourea or aromatic rings .
Applications De Recherche Scientifique
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea has a wide range of scientific research applications:
Biology: Its ability to form stable complexes with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a scaffold for drug development.
Mécanisme D'action
The mechanism by which N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea exerts its effects involves the formation of hydrogen bonds with substrates. This interaction stabilizes transition states and lowers the activation energy of reactions. The molecular targets include carbonyl compounds, nitroolefins, and imines, among others. The pathways involved often include nucleophilic addition and substitution reactions facilitated by the thiourea moiety .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea stands out due to its unique trifluoromethyl groups, which enhance its electron-withdrawing capability and hydrogen-bonding strength. Similar compounds include:
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Lacks the binaphthylamine derivative but shares the trifluoromethyl groups.
N,N’-Bis[3,5-dimethylphenyl]thiourea: Features methyl groups instead of trifluoromethyl, resulting in different electronic properties.
These comparisons highlight the distinct properties and applications of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea in various fields of research and industry.
Propriétés
Formule moléculaire |
C31H25F6N3S2 |
|---|---|
Poids moléculaire |
617.7 g/mol |
Nom IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea;sulfane |
InChI |
InChI=1S/C31H23F6N3S.H2S/c1-40(2)26-14-12-19-8-4-6-10-24(19)28(26)27-23-9-5-3-7-18(23)11-13-25(27)39-29(41)38-22-16-20(30(32,33)34)15-21(17-22)31(35,36)37;/h3-17H,1-2H3,(H2,38,39,41);1H2 |
Clé InChI |
OWWHUGSZGJWMNP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F.S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)
![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
![Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate](/img/structure/B14084010.png)

![2,3-Dihydro-N-[2-(1H-imidazol-5-yl)ethyl]-6-benzofuranacetamide](/img/structure/B14084030.png)






